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Introduction

UNCG6934 is a potent and selective chemical probe that targets the N-terminal PWWP
(PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known
as MMSET or WHSCL1.[1][2] NSD2 is a histone methyltransferase that primarily catalyzes the
dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene
transcription.[3][4] Dysregulation of NSD2 activity through overexpression or mutation is
implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[4]

[51[6]

UNCG6934 acts as an antagonist, binding to the aromatic cage of the NSD2-PWWP1 domain
and disrupting its interaction with H3K36me2-marked nucleosomes.[3][7] This disruption leads
to a change in the subcellular localization of NSD2, causing it to accumulate in the nucleolus.
[1][3][7] UNC7145 is a structurally related analogue of UNC6934 that is inactive against the
NSD2-PWWP1 domain and serves as an ideal negative control for experiments.[3][8]

These application notes provide detailed protocols for key experiments utilizing UNC6934 and
its negative control, UNC7145, to investigate NSD2 biology.

Data Presentation

Table 1: In Vitro and Cellular Activity of UNC6934 and UNC7145
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UNC7145
Parameter UNC6934 (Negative Assay Type Reference
Control)
o o Surface Plasmon
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(SPR)
AlphaScreen
) (NSD2-PWWP1
In Vitro IC50 104 + 13 nM [9]
vs H3K36me2
nucleosome)
Full-length NSD2
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78 £29 nM 51+1puM [3]
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NanoBRET
(NSD2-
Cellular EC50 1.23 +0.25 pM Inactive PWWP1:H3.3 [3][10]
interaction in
U20S cells)
Table 2: Selectivity Profile of UNC6934
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Figure 1: UNC6934 Mechanism of Action on the NSD2 Signaling Pathway.

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/product/b15587662?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Start: Cell Culture

Treat with UNC6934,
UNC7145, or DMSO

Y

Incubate for
Specified Time

Downstreain Assays
Y Y A A Y
N 4
Cell Viability Assay Western Blot Iné?r‘:fzgfalfclzllriec Srgzgge & Co-Immunoprecipitation NanoBRET Assay
e.g., MTT, CellTiter-Glo NSD2, H3K36me2 levels; roscopy NSD2 Protein Interactions; Target Engagement)
(NSD2 Localization)

Data Analysis and
Interpretation

End: Conclusion

Click to download full resolution via product page

Figure 2: General Experimental Workflow for Studying UNC6934 Effects.
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Experimental Protocols

Assessment of Target Engagement in Live Cells using
NanoBRET™ Assay

This protocol is adapted from published studies to quantify the engagement of UNC6934 with
the NSD2-PWWP1 domain in live cells.[3]

Materials:

e U20S cells (or other suitable cell line)

o DMEM with 10% FBS and penicillin/streptomycin
e Opti-MEM™ | Reduced Serum Medium

o Transfection reagent (e.g., Lipofectamine™ 3000)
e Plasmids: NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3
e HaloTag® NanoBRET™ 618 Ligand

e NanoBRET™ Nano-Glo® Substrate

e UNC6934 and UNC7145 (dissolved in DMSO)

o White, opaque 96-well plates

e Luminometer with 450nm and >600nm filters
Procedure:

o Cell Seeding: Seed U20S cells in a 96-well plate at a density that will result in 80-90%
confluency on the day of transfection.

o Transfection: Co-transfect the cells with NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone
H3.3 plasmids using a suitable transfection reagent according to the manufacturer's
instructions.
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o Compound Treatment: 24 hours post-transfection, replace the medium with Opti-MEM™
containing the HaloTag® NanoBRET™ 618 Ligand. Add UNC6934 or UNC7145 at various
concentrations (e.g., 0.1 to 50 uM). Include a DMSO-only control.

 Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
e Luminescence Measurement:
o Add the NanoBRET™ Nano-Glo® Substrate to each well.

o Immediately measure the luminescence at 450nm (donor emission) and >600nm
(acceptor emission) using a plate reader.

o Data Analysis:
o Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
o Normalize the ratios to the DMSO control.

o Plot the normalized BRET ratio against the log of the compound concentration and fit a
dose-response curve to determine the EC50 value.

Analysis of NSD2 Subcellular Localization by
Immunofluorescence

This protocol describes how to visualize the UNC6934-induced relocalization of NSD2 to the
nucleolus.[1][11][12]

Materials:

U20S cells grown on glass coverslips in a 24-well plate

UNC6934 (5 uM), UNC7145 (5 uM), and DMSO

4% Paraformaldehyde (PFA) in PBS

0.25% Triton™ X-100 in PBS
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» Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

e Primary antibody: anti-NSD2

e Secondary antibody: Alexa Fluor® 488-conjugated anti-rabbit IgG

e Nuclear stain (e.g., DAPI or Hoechst 33342)

e Mounting medium

o Confocal microscope

Procedure:

o Cell Treatment: Treat U20S cells with 5 uM UNC6934, 5 uM UNC7145, or DMSO for 4
hours.

» Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

e Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton™ X-100
for 10 minutes.

» Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate with anti-NSD2 primary antibody diluted in blocking
buffer overnight at 4°C.

e Secondary Antibody Incubation: Wash three times with PBS and incubate with the
fluorescently labeled secondary antibody for 1 hour at room temperature, protected from
light.

o Staining and Mounting: Wash three times with PBS, stain with DAPI or Hoechst for 5
minutes, wash again, and mount the coverslips onto microscope slides using mounting
medium.

e Imaging: Visualize the cells using a confocal microscope. Acquire images of the
DAPI/Hoechst channel (blue) and the Alexa Fluor® 488 channel (green).
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e Analysis: Observe the localization of the green signal (NSD2) relative to the nucleus (blue).
In UNC6934-treated cells, expect to see an accumulation of NSD2 in distinct foci within the
nucleus, corresponding to the nucleoli.

Western Blot Analysis of H3K36me2 Levels

This protocol can be used to assess whether UNC6934, which targets a reader domain, affects
the overall levels of the H3K36me2 mark. Note that published data suggests UNC6934 does
not alter global H3K36me2 levels.[9]

Materials:

KMS-11 cells (or other relevant cell line)

e UNCG6934, UNC7145, and DMSO

o RIPA buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose or PVDF membranes
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibodies: anti-H3K36me2, anti-total Histone H3
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Cell Treatment and Lysis: Treat cells with UNC6934, UNC7145, or DMSO for 24-72 hours.
Harvest and lyse the cells in RIPA buffer.
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e Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

e SDS-PAGE: Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and run to
separate the proteins by size.

» Transfer: Transfer the separated proteins to a membrane.
» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
 Antibody Incubation:

o Incubate the membrane with the anti-H3K36me2 primary antibody overnight at 4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

e Detection: Wash the membrane with TBST, apply the ECL substrate, and detect the signal
using an imaging system.

» Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3
antibody as a loading control.

e Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3
signal.

Co-Immunoprecipitation (Co-IP) to Identify NSD2
Interacting Proteins

This protocol can be adapted to investigate how UNC6934 might affect the interaction of NSD2
with its binding partners.[13][14][15]

Materials:
e Cell line expressing endogenous or tagged NSD2

» UNC6934, UNC7145, and DMSO
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Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA,
1% NP-40 with protease inhibitors)

Anti-NSD2 antibody or anti-tag antibody

Control IgG (from the same species as the primary antibody)

Protein A/G magnetic beads

Wash buffer (similar to lysis buffer but with lower detergent concentration)
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Mass spectrometry or Western blot for analysis

Procedure:

Cell Treatment and Lysis: Treat cells with UNC6934, UNC7145, or DMSO for the desired
time. Lyse the cells in Co-IP lysis buffer.

Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C
to reduce non-specific binding. Centrifuge and collect the supernatant.

Immunoprecipitation:
o Add the anti-NSD2 antibody or control IgG to the pre-cleared lysate.
o Incubate for 4 hours to overnight at 4°C with gentle rotation.

Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads and incubate
for another 1-2 hours at 4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the
beads 3-5 times with cold wash buffer.

Elution: Elute the protein complexes from the beads using elution buffer.

Analysis:
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o Western Blot: Analyze the eluates by Western blot to confirm the pulldown of NSD2 and to
probe for known or suspected interacting partners.

o Mass Spectrometry: For discovery of novel interactors, submit the eluates for analysis by
mass spectrometry.

Cell Viability Assay

This protocol is to assess the cytotoxic effects of UNC6934. Published data indicates no acute
cytotoxicity up to 5 uM in several cell lines.[3]

Materials:

Adherent or suspension cell lines

UNC6934 and UNC7145

96-well plates

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

Plate reader (absorbance or luminescence)
Procedure:
o Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

o Compound Treatment: The next day (for adherent cells), add serial dilutions of UNC6934 or
UNC7145. Include a DMSO-only control.

 Incubation: Incubate for the desired period (e.g., 72 hours).

e Assay: Add the cell viability reagent according to the manufacturer's instructions and
incubate for the recommended time.

» Measurement: Read the absorbance or luminescence using a plate reader.

¢ Analysis: Normalize the data to the DMSO control and plot cell viability against compound
concentration to determine any potential cytotoxic effects.
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Concluding Remarks

UNC6934 and its inactive control UNC7145 are valuable tools for elucidating the biological
functions of the NSD2-PWWP1 domain. The protocols provided here offer a framework for
investigating target engagement, cellular localization, and the downstream consequences of
antagonizing the NSD2-PWWP1 interaction. Researchers are encouraged to optimize these
protocols for their specific cell lines and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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